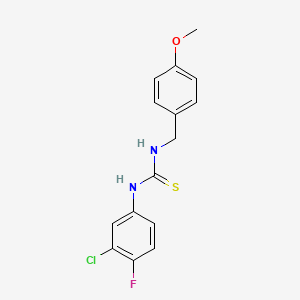

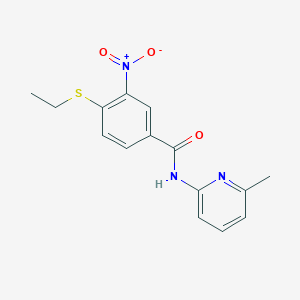

![molecular formula C21H24N2O B5780975 5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)

5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is an atypical antipsychotic drug used in the treatment of schizophrenia. It was first synthesized in 1958 by Paul Charpentier and his team at Rhône-Poulenc Laboratories in France. Clozapine is considered a breakthrough drug in the treatment of schizophrenia due to its unique mechanism of action and biochemical and physiological effects.

Mechanism of Action

Clozapine works by blocking dopamine receptors in the brain, specifically the D4 receptor. It also blocks serotonin receptors, specifically the 5-HT2A receptor. This dual mechanism of action is thought to be responsible for its unique efficacy in treating schizophrenia.

Biochemical and Physiological Effects:

Clozapine has been found to have several biochemical and physiological effects in addition to its antipsychotic properties. It has been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which is thought to contribute to its anxiolytic and sedative effects. Clozapine has also been found to increase the levels of the neurotrophic factor brain-derived neurotrophic factor (BDNF), which is thought to contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia. Additionally, it has a low risk of extrapyramidal side effects compared to other antipsychotic drugs. However, clozapine also has several limitations for use in lab experiments. It has a narrow therapeutic window and can cause agranulocytosis, a potentially life-threatening condition characterized by a low white blood cell count.

Future Directions

There are several future directions for research on clozapine. One area of research is the development of new antipsychotic drugs that target the D4 receptor, similar to clozapine. Another area of research is the development of drugs that target the 5-HT2A receptor, which may have additional benefits in the treatment of schizophrenia. Additionally, research is needed to better understand the mechanisms underlying the neuroprotective effects of clozapine and to develop new drugs that can mimic these effects without the risk of agranulocytosis.

Synthesis Methods

Clozapine can be synthesized through a multi-step process starting with the condensation of 2-chlorobenzoic acid with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of sodium borohydride to form the corresponding nitro alcohol. The nitro alcohol is then reduced to the amino alcohol using hydrogen gas and palladium on carbon catalyst. Finally, the amino alcohol is cyclized using phosphorus oxychloride to form clozapine.

Scientific Research Applications

Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It has been shown to be more effective than other antipsychotic drugs in treating treatment-resistant schizophrenia. Additionally, clozapine has been found to have a lower risk of extrapyramidal side effects than other antipsychotic drugs.

properties

IUPAC Name |

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c24-21(16-22-14-6-1-7-15-22)23-19-10-4-2-8-17(19)12-13-18-9-3-5-11-20(18)23/h2-5,8-11H,1,6-7,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZCLBTZYVJDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

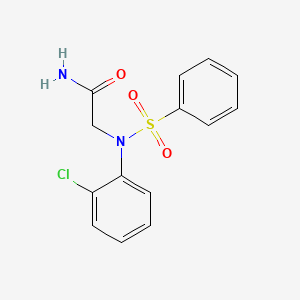

![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)

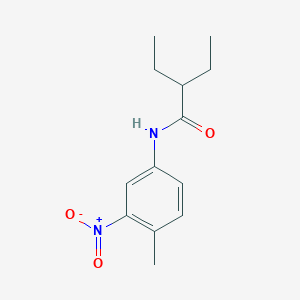

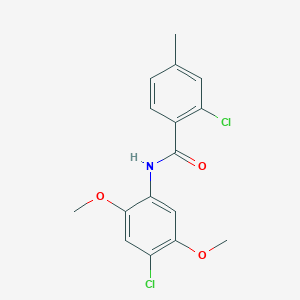

![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)

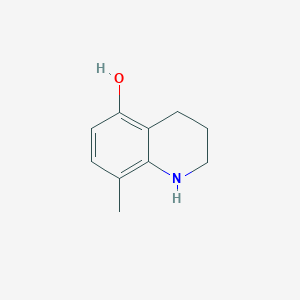

![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)

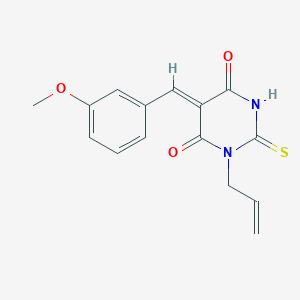

![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)